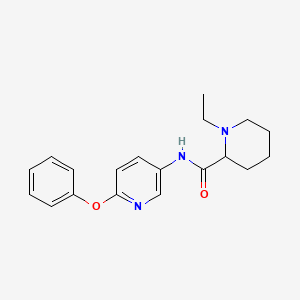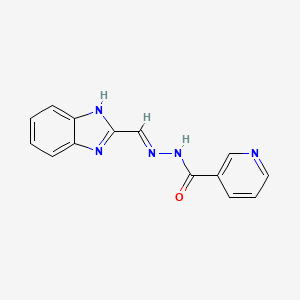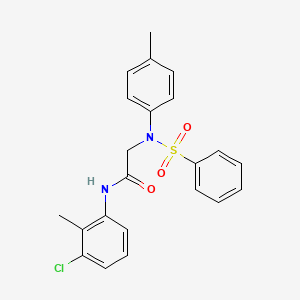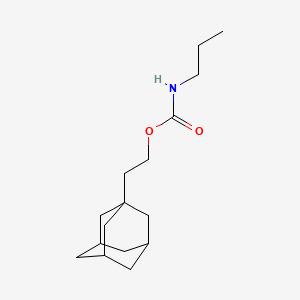![molecular formula C21H22N4O2 B6084796 1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6084796.png)
1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, also known as HPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. By doing so, it can reduce the production of reactive oxygen species and pro-inflammatory cytokines, which can lead to the prevention or treatment of various diseases.
Biochemical and Physiological Effects:
1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to have a number of biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and cell death. It has also been shown to improve insulin sensitivity, reduce blood glucose levels, and enhance cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is that it is a relatively stable compound, which makes it easy to handle and store in the laboratory. Additionally, it has been shown to be effective in a variety of cell and animal models, which suggests that it may have potential therapeutic applications in humans. However, one of the limitations of 1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in humans, and the exploration of its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, as well as its long-term safety and efficacy.
Synthesis Methods
1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide can be synthesized through a multi-step process, which involves the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with 3-hydroxybenzylamine to form an intermediate. This intermediate is then reacted with proline to produce the final product, 1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide.
Scientific Research Applications
1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-19-8-1-5-16(13-19)15-24-11-3-9-20(24)21(27)23-17-6-2-7-18(14-17)25-12-4-10-22-25/h1-2,4-8,10,12-14,20,26H,3,9,11,15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPANCLLFHYQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)O)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-amino-2-(methylthio)-5-phenyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B6084713.png)
![N-methyl-N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6084719.png)
![(1S*,4S*)-2-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6084725.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B6084752.png)

![N-ethyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6084763.png)
![ethyl 5-ethyl-4-phenyl-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B6084765.png)


![ethyl 4-({methyl[1-(2-phenylethyl)-3-piperidinyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6084780.png)

![tert-butyl 2-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6084793.png)

![N-{2-[(sec-butylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6084812.png)